Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate
Description
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate (CAS 51560-72-6) is a nicotinate derivative featuring a 2,4-dichlorobenzylamine substituent at position 6, a cyano group at position 5, and a methyl ester at position 3 of the pyridine ring. The compound’s structure combines electron-withdrawing groups (cyano, dichloro) and a methyl ester, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 5-cyano-6-[(2,4-dichlorophenyl)methylamino]-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-9-13(16(22)23-2)5-11(7-19)15(21-9)20-8-10-3-4-12(17)6-14(10)18/h3-6H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYSRLRZOWWOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichlorobenzylamine with cyanoacetic acid followed by methylation and subsequent cyclization to form the nicotinate derivative. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) under UV light.
Major Products Formed:
Oxidation: this compound carboxylate.
Reduction: Methyl 5-amino-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its cyano and dichlorobenzyl groups make it a valuable building block for creating pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate is used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of anticancer and anti-inflammatory drugs. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other colorants. Its stability and reactivity make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate exerts its effects involves binding to specific molecular targets. The cyano group can interact with enzymes and receptors, modulating their activity. The dichlorobenzyl group enhances the compound's affinity for these targets, leading to desired biological outcomes.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors that regulate cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
In collagenase inhibitors, 2,4-dichlorobenzyl-substituted amino acids exhibit stronger binding (lower IC₅₀) than their 2,6-dichloro counterparts due to optimized π–π interactions and hydrogen bonding with residues like Gln215 and Tyr201 . This suggests the target compound’s dichloro substitution may similarly enhance interactions with enzymatic targets.
Biological Activity
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate (MCDBM) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis of MCDBM
The synthesis of MCDBM involves several steps, typically beginning with the preparation of the 5-cyano-2-methylnicotinic acid derivative. The reaction conditions often include the use of various solvents and reagents to achieve optimal yields. For instance, one study detailed the use of dimethylformamide (DMF) as a solvent under controlled temperature conditions to facilitate the formation of the desired compound .
Antimicrobial Properties
- Antibacterial Activity : MCDBM has demonstrated promising antibacterial activity against various strains of bacteria. For example, compounds related to MCDBM have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
- Antifungal Activity : Additionally, derivatives of MCDBM have been evaluated for antifungal properties, showing notable activity against pathogens like Candida albicans. The MIC values for these compounds suggest they may be more potent than traditional antifungal agents like amphotericin B .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of MCDBM on various cancer cell lines. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity towards non-small cell lung cancer (NSCLC) and leukemia cell lines, with IC50 values indicating significant growth inhibition at micromolar concentrations .
The biological activity of MCDBM can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with fungal cell membrane integrity. The presence of cyano and amine functional groups in its structure is believed to enhance its interaction with microbial targets, leading to increased permeability and subsequent cell death .
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of MCDBM against several pathogens. The results indicated that derivatives exhibited varying degrees of activity, with some compounds achieving MIC values as low as 0.21 µg/mL against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as broad-spectrum antimicrobial agents .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of MCDBM derivatives on human cancer cell lines using MTT assays. Results showed that specific compounds significantly inhibited cell proliferation in NSCLC lines, suggesting potential for further development as anticancer agents .
Data Summary
| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Low µM | Effective against Gram-positive bacteria |
| Bacillus subtilis | Low µM | ||
| Escherichia coli | 0.21 µg/mL | Broad-spectrum activity | |
| Antifungal | Candida albicans | Higher than amphotericin B | Strong antifungal properties |
| Cytotoxic | NSCLC (HOP-92), Leukemia (MOLT-4) | Significant inhibition at low µM | Promising anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
